molecular formula C16H20F3N3O3 B6810209 N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide

N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B6810209
M. Wt: 359.34 g/mol
InChI Key: GLOVDVZORWWJAP-CZNSWMHUSA-N
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Description

N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-3-(trifluoromethyl)-7-oxabicyclo[221]heptane-2-carboxamide is an intriguing compound due to its unique structural elements and functional groups

Properties

IUPAC Name

N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O3/c1-22-7-8(6-20-22)14-9(4-5-24-14)21-15(23)12-10-2-3-11(25-10)13(12)16(17,18)19/h6-7,9-14H,2-5H2,1H3,(H,21,23)/t9-,10?,11?,12?,13?,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOVDVZORWWJAP-CZNSWMHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2C(CCO2)NC(=O)C3C4CCC(C3C(F)(F)F)O4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@H]2[C@@H](CCO2)NC(=O)C3C4CCC(C3C(F)(F)F)O4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide involves several key steps. Typically, the starting materials include a chiral oxirane, a trifluoromethyl group donor, and a 1-methylpyrazol moiety.

  • Step 1: Formation of the Oxolan Ring
    • Reagent: Chiral epoxide precursor.

    • Conditions: Catalytic amounts of acid or base to promote ring-opening and subsequent cyclization.

  • Step 2: Introduction of the Trifluoromethyl Group
    • Reagent: Trifluoromethylating agents such as Ruppert-Prakash reagent (CF3SiMe3).

    • Conditions: Often requires strong bases such as potassium tert-butoxide.

  • Step 3: Attachment of the Pyrazol Moiety
    • Reagent: 1-Methylpyrazole.

    • Conditions: Nucleophilic substitution reactions under controlled temperature conditions.

Industrial Production Methods

For large-scale production, these reactions are often optimized for yield and purity. Industrial methods may employ flow chemistry techniques and continuous reactors to ensure consistent and efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation Reactions:
    • Common Reagents: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC).

    • Major Products: Oxidized derivatives with modified functional groups.

  • Reduction Reactions:
    • Common Reagents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).

    • Major Products: Reduced forms, often leading to more saturated compounds.

  • Substitution Reactions:
    • Common Reagents: Alkyl halides, Aryl halides.

    • Major Products: Substituted analogs, where functional groups are replaced.

Major Products Formed

The primary products formed from these reactions often retain the core bicyclic structure but exhibit varied functionalities depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Catalysis: This compound serves as a catalyst in various organic reactions, improving reaction rates and selectivity.

  • Material Science: Utilized in the synthesis of advanced materials due to its unique structural attributes.

Biology

  • Enzyme Inhibition: Acts as an inhibitor for certain enzymes, useful in studying metabolic pathways.

  • Molecular Probes: Employed as molecular probes in biochemical assays due to its distinctive binding properties.

Medicine

  • Drug Development: Investigated as a potential therapeutic agent, particularly in the realm of antiviral and anticancer drugs.

Industry

  • Agricultural Chemicals: Used in the synthesis of novel agrochemicals to enhance crop protection.

  • Polymer Science: Contributes to the development of high-performance polymers with unique properties.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. Its bicyclic structure and functional groups enable it to fit into binding sites, either activating or inhibiting biological pathways.

  • Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate access and activity.

  • Receptor Modulation: Alters receptor activity, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide
  • N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide

Uniqueness

The unique configuration of N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide, particularly its stereochemistry and functional groups, distinguishes it from its analogs. These structural features contribute to its specific reactivity and interactions in biological systems.

This gives you a detailed overview of N-[(2S,3R)-2-(1-methylpyrazol-4-yl)oxolan-3-yl]-3-(trifluoromethyl)-7-oxabicyclo[221]heptane-2-carboxamide

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